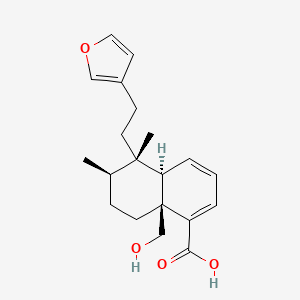

Dehydrohautriwaic acid

Description

Properties

IUPAC Name |

(4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h3-5,8,11-12,14,17,21H,6-7,9-10,13H2,1-2H3,(H,22,23)/t14-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOARMGSPCGDKT-SIKIZQCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dehydrohautriwaic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrohautriwaic acid, a clerodane diterpene, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the experimental protocols for its isolation and purification. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound has been identified in flowering plants, primarily within the Asteraceae family. The principal reported source for this compound is:

-

Pulicaria salviifolia : This plant species is a known producer of various diterpenoids, including hautriwaic acid, a structurally similar precursor to this compound. It is the most documented source for the isolation of related clerodane diterpenes.

-

Scoparia dulcis : While a diverse range of labdane-type diterpenoids has been isolated from this plant, the presence of this compound specifically is less documented but remains a potential source given the chemical profile of the species.

Experimental Protocols: Isolation of Clerodane Diterpenes from Pulicaria salviifolia

The following protocol is adapted from the successful isolation of hautriwaic acid from Pulicaria salviifolia and represents a robust methodology for the targeted isolation of this compound.

Extraction

The initial step involves the extraction of secondary metabolites from the dried and powdered plant material.

-

Plant Material: 2 kg of air-dried aerial parts of Pulicaria salviifolia.

-

Solvent: Chloroform (CHCl₃).

-

Procedure:

-

Macerate the plant material with chloroform at room temperature.

-

Repeat the extraction process multiple times (typically 3-5 times) to ensure exhaustive extraction.

-

Combine the chloroform extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning

The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.

-

Procedure:

-

Dissolve the crude chloroform extract in a suitable solvent system, such as a mixture of ethanol and water.

-

Perform liquid-liquid extraction using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate). This compound, being a moderately polar compound, is expected to partition into the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and concentrate it to dryness.

-

Chromatographic Purification

The final stage of isolation involves chromatographic techniques to purify this compound from the enriched fraction.

-

Adsorbent: Silica gel (60-120 mesh) is commonly used for column chromatography.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. A suitable developing solvent system for TLC would be a mixture of n-hexane and ethyl acetate. Visualization can be achieved using UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Pool the fractions containing the pure compound, as determined by TLC.

-

Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary.

-

Quantitative Data

The following table summarizes the quantitative data for the isolation of the related compound, hautriwaic acid, from Pulicaria salviifolia, which can serve as an estimate for the potential yield of this compound.

| Plant Source | Plant Part | Starting Material (kg) | Compound | Yield (g) | Yield (%) |

| Pulicaria salviifolia | Aerial Parts | 2 | Hautriwaic Acid | 2 | 0.1 |

Mandatory Visualizations

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logical steps in the purification of this compound.

Dehydrohautriwaic Acid: A Technical Overview of a Diterpenoid with Unexplored Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific information on Dehydrohautriwaic acid is extremely limited. This guide provides a summary of the existing data and contextualizes it with more extensive research on its parent compound, Hautriwaic acid. The biological activities and experimental protocols detailed below are largely based on studies of Hautriwaic acid and are presented to suggest potential avenues for future research on this compound.

Introduction

This compound is a clerodane diterpenoid, a class of natural products known for their diverse biological activities. While its parent compound, Hautriwaic acid, has been isolated from plant sources such as Dodonaea viscosa and has demonstrated noteworthy anti-inflammatory properties, this compound remains largely uncharacterized. This document compiles the sparse available data on this compound and provides a comprehensive overview of Hautriwaic acid to serve as a foundational reference for researchers interested in exploring this potentially valuable molecule.

Physicochemical Properties

The available physicochemical data for this compound is limited. The following table summarizes the known information and highlights the significant data gaps. For comparative purposes, data for the parent compound, Hautriwaic acid, is also included where available.

| Property | This compound | Hautriwaic acid |

| CAS Number | 51905-84-1[1][2] | 18411-75-1 |

| Molecular Formula | C20H26O4[1] | C20H28O4 |

| Molecular Weight | 330.42 g/mol [1] | 332.4 g/mol |

| Melting Point | Not Reported | Not Reported |

| Boiling Point | Not Reported | Not Reported |

| Solubility | A product data sheet suggests warming to 37°C and using an ultrasonic bath to aid solubility, but specific solvents and concentrations are not provided.[3] | Not Reported |

| Storage | Store at -20°C.[1] A product data sheet suggests storage of stock solutions below -20°C for several months and shipping with blue ice.[3] | Not Reported |

| Appearance | Not Reported | Not Reported |

| SMILES | C[C@@H]1CC[C@]2(CO)--INVALID-LINK--[C@@]1(C)CCc1ccoc1[1] | C[C@@H]1CC[C@@]2(--INVALID-LINK--CCC=C2C(=O)O)CO |

Structural Relationship

This compound is structurally derived from Hautriwaic acid through the introduction of an additional double bond, resulting in a dehydrogenated form. This seemingly minor structural modification can have significant implications for the molecule's chemical reactivity and biological activity.

References

A Technical Guide to the Biosynthesis of Dehydrohautriwaic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrohautriwaic acid, a labdane-type diterpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including potent anti-inflammatory properties.[1][2] Understanding its biosynthesis in plants is crucial for developing sustainable production platforms and enabling the synthesis of novel derivatives with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of diterpenoid biosynthesis, particularly of structurally related pimarane-type diterpenoids. This document outlines the key enzymatic steps, presents available quantitative data on related compounds, and provides detailed experimental protocols for the characterization of the involved enzymes. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate comprehension.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of diterpenoid biosynthesis in plants, originating from the central precursor geranylgeranyl pyrophosphate (GGPP). While the specific enzymes for this compound have not been fully characterized, a putative pathway can be constructed based on the biosynthesis of structurally similar pimarane-type diterpenoids. The pathway can be divided into three main stages:

-

Cyclization of GGPP: A diterpene synthase (diTPS) catalyzes the initial cyclization of the linear GGPP molecule to form the characteristic pimarane skeleton.

-

Oxidation of the Pimarane Skeleton: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), modify the pimarane scaffold to produce hautriwaic acid.

-

Dehydrogenation: A final dehydrogenation step converts hautriwaic acid into this compound.

The proposed biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Key Enzyme Classes in the Biosynthesis

2.1. Diterpene Synthases (diTPSs)

The initial and committing step in this compound biosynthesis is the cyclization of GGPP, catalyzed by a diTPS. Plant diTPSs are a diverse family of enzymes that generate the vast structural diversity of diterpenoid skeletons. Based on the pimarane structure of hautriwaic acid, the responsible diTPS is likely a pimaradiene synthase.

2.2. Cytochrome P450 Monooxygenases (CYP450s)

Following the formation of the initial diterpene scaffold, a series of oxidative modifications are required to produce the more functionalized hautriwaic acid. These reactions, which can include hydroxylations and further oxidations to carboxylic acids, are typically catalyzed by CYP450s. These enzymes are heme-containing proteins that play a crucial role in the biosynthesis of a wide range of plant secondary metabolites. Identifying the specific CYP450s involved in hautriwaic acid biosynthesis is a key step towards elucidating the complete pathway.

2.3. Dehydrogenases

The final step in the proposed pathway is the introduction of a double bond to form this compound from hautriwaic acid. This reaction is catalyzed by a dehydrogenase.

Quantitative Data

Currently, there is a lack of specific quantitative data on the production yields of this compound in its native plant sources. However, data from related pimarane-type diterpenoids can provide a valuable reference for researchers. The following tables summarize the antimicrobial and anti-inflammatory activities of hautriwaic acid and related pimarane diterpenoids.

Table 1: Antimicrobial Activity of Pimarane-Type Diterpenes

| Compound | Microorganism | MIC (µg/mL) | Reference |

| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus salivarius | >128 | [3] |

| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus sobrinus | 64 | [3] |

| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus mutans | 32 | [3] |

| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus mitis | 128 | [3] |

| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus sanguinis | 64 | [3] |

| ent-pimara-8(14),15-dien-19-oic acid | Lactobacillus casei | >128 | [3] |

Table 2: Anti-inflammatory Activity of Hautriwaic Acid

| Model | Compound | Dose | % Inhibition | Reference |

| TPA-induced mouse ear edema | Hautriwaic Acid | 0.25 mg/ear | 60.2 | [1][2] |

| TPA-induced mouse ear edema | Hautriwaic Acid | 0.5 mg/ear | 70.2 | [1][2] |

| TPA-induced mouse ear edema | Hautriwaic Acid | 1.0 mg/ear | 87.1 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments required to identify and characterize the enzymes involved in the this compound biosynthetic pathway.

4.1. Heterologous Expression and Purification of Diterpene Synthases

The functional characterization of diTPSs typically involves their heterologous expression in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, followed by purification of the recombinant protein.

Caption: Workflow for heterologous expression and purification of diTPSs.

Protocol:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification and Cloning: Amplify the putative diTPS gene from the cDNA using gene-specific primers and clone it into an appropriate expression vector (e.g., pET series for E. coli).

-

Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed cells to an optimal density and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells and lyse them using sonication or a French press.

-

Purification: Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

4.2. In Vitro Diterpene Synthase Assay

The enzymatic activity of the purified diTPS is determined by incubating the enzyme with its substrate, GGPP, and analyzing the reaction products.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified diTPS, GGPP, and a suitable buffer with required cofactors (e.g., MgCl₂).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Extraction: Extract the diterpene products from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene products.

4.3. Cytochrome P450 Activity Assay

Characterizing the activity of CYP450s involved in the pathway requires a source of the enzyme (e.g., microsomes from the plant or heterologously expressed enzyme) and the diterpene substrate.

Caption: General workflow for a cytochrome P450 activity assay.

Protocol:

-

Enzyme Preparation: Prepare microsomes from the plant tissue or use a heterologous expression system to produce the CYP450 and its reductase partner.

-

Reaction Mixture: Set up a reaction containing the enzyme source, the diterpene substrate (e.g., pimaradiene), an NADPH-regenerating system, and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature.

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent and extract the products.

-

Analysis: Analyze the products by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to identify the oxidized diterpenoid products.

4.4. Analytical Methods: GC-MS for Diterpenoid Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like diterpenes.

Protocol:

-

Sample Preparation: Extract the diterpenoids from the plant material or enzyme assay using an appropriate solvent. The extract may require derivatization (e.g., methylation) to improve volatility and chromatographic performance.

-

GC Separation: Inject the sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the different diterpenoids.

-

MS Detection: Use a mass spectrometer to detect the eluting compounds. The resulting mass spectra can be compared to libraries (e.g., NIST) for compound identification.

Conclusion and Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound holds significant promise for its sustainable production and for the generation of novel, more potent anti-inflammatory agents. While the proposed pathway provides a solid framework for future research, the definitive identification and characterization of the specific diTPS, CYP450s, and dehydrogenase involved are critical next steps. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake these investigations. Future work should focus on transcriptomic and genomic analyses of this compound-producing plants to identify candidate genes, followed by their functional characterization using the described methodologies. The successful reconstitution of the pathway in a heterologous host will be the ultimate validation of the proposed biosynthetic route and will open the door for metabolic engineering strategies to enhance the production of this valuable natural product.

References

Dehydrohautriwaic Acid: A Comprehensive Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrohautriwaic acid, a diterpenoid belonging to the ent-clerodane class, is a natural product first identified in the mid-1970s. This document provides a detailed account of its discovery, isolation, and structural characterization. It includes a thorough description of the original experimental protocols, a compilation of its known spectroscopic data, and a discussion of its chemical lineage. While its biological activities and potential signaling pathways remain largely unexplored, this guide serves as a foundational resource for researchers interested in this and related natural products.

Introduction

Natural products have long been a pivotal source of novel chemical scaffolds for drug discovery and development. The diterpenoids, a large and structurally diverse class of natural products, have demonstrated a wide array of biological activities. Within this class, the ent-clerodane diterpenes, characterized by a decalin core and a side chain at C-9, have attracted significant scientific interest. This compound is one such ent-clerodane, the discovery of which contributed to the growing understanding of this family of natural products. This document aims to provide a comprehensive technical overview of the discovery and history of this compound.

Discovery and History

This compound was first isolated and identified in 1977 by a team of researchers led by Werner Herz. The discovery was part of a broader investigation into the chemical constituents of Baccharis trimera, a plant species native to South America. The findings were published in the Journal of Organic Chemistry in a paper titled "New ent-clerodane-type diterpenoids from Baccharis trimera." This publication marked the first report of this compound in the scientific literature. The compound was isolated alongside other related diterpenoids, and its structure was elucidated through a combination of spectroscopic techniques and chemical transformations.

Experimental Protocols

The following sections detail the experimental methodologies employed in the original isolation and characterization of this compound, as described by Herz et al. (1977).

Plant Material and Extraction

Dried aerial parts of Baccharis trimera were ground and exhaustively extracted with ethanol at room temperature. The resulting crude extract was then concentrated under reduced pressure to yield a dark, viscous residue.

Isolation and Purification Workflow

The concentrated ethanolic extract was subjected to a multi-step purification process to isolate this compound.

Structure Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₆O₄ |

| Molecular Weight | 330.42 g/mol |

| Appearance | Crystalline solid |

Table 2: Spectroscopic Data

| Technique | Key Data Points |

| IR (Infrared) Spectroscopy (νmax, cm-1) | 1730 (ester C=O), 1690 (acid C=O), 1640 (C=C) |

| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (δ, ppm) | 0.95 (s, 3H, CH₃), 1.20 (s, 3H, CH₃), 2.15 (s, 3H, OAc), 5.80 (br s, 1H, vinyl H), 6.90 (br s, 1H, vinyl H) |

| MS (Mass Spectrometry) (m/z) | 330 (M⁺), 270 (M⁺ - AcOH) |

Note: ¹³C NMR data for this compound was not reported in the original discovery paper and could not be located in subsequent literature searches.

Biological Activity and Signaling Pathways

To date, there have been no specific studies published on the biological activities or the mechanism of action of this compound. The closely related compound, hautriwaic acid, has been reported to possess anti-inflammatory properties. However, it is crucial to note that the introduction of a double bond in the dehydro- form could significantly alter its biological profile. Therefore, the bioactivity of this compound remains an open area for future research. Consequently, no signaling pathways associated with this compound have been identified.

Conclusion

This compound, an ent-clerodane diterpenoid from Baccharis trimera, represents a unique chemical entity whose full potential is yet to be explored. This guide has provided a detailed account of its discovery and the seminal work that led to its characterization. The absence of comprehensive biological data, including its effects on cellular pathways, highlights a significant knowledge gap and presents an opportunity for future investigations. The detailed experimental protocols and spectroscopic data presented herein provide a solid foundation for researchers to synthesize or re-isolate this compound for further study, potentially uncovering novel therapeutic applications.

Spectroscopic Profile of Dehydrohautriwaic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dehydrohautriwaic acid, a labdane diterpenoid isolated from Dodonaea viscosa. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts for this compound (CDCl₃, 300 MHz)

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1α | 1.65 | m | |

| 1β | 0.95 | m | |

| 2α | 1.80 | m | |

| 2β | 1.55 | m | |

| 3α | 1.40 | m | |

| 3β | 1.10 | m | |

| 5 | 1.50 | dd | 11.0, 1.5 |

| 6α | 2.30 | m | |

| 6β | 2.15 | m | |

| 7 | 6.80 | t | 4.0 |

| 9 | 2.10 | dd | 11.0, 1.0 |

| 11 | 2.25 | m | |

| 12 | 2.05 | m | |

| 14α | 2.50 | d | 15.0 |

| 14β | 2.40 | d | 15.0 |

| 15 | - | - | - |

| 16 | 4.85 | s | |

| 16' | 4.55 | s | |

| 17 | 0.90 | s | |

| 19 | 1.25 | s | |

| 20 | 0.85 | s |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for this compound (CDCl₃, 75 MHz)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 39.2 |

| 2 | 19.5 |

| 3 | 42.1 |

| 4 | 33.5 |

| 5 | 55.8 |

| 6 | 24.5 |

| 7 | 145.8 |

| 8 | 147.5 |

| 9 | 50.5 |

| 10 | 39.8 |

| 11 | 21.5 |

| 12 | 36.8 |

| 13 | 148.5 |

| 14 | 38.5 |

| 15 | 172.0 |

| 16 | 108.0 |

| 17 | 21.8 |

| 18 | 180.5 |

| 19 | 28.8 |

| 20 | 16.5 |

Infrared (IR) Spectroscopic Data

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-2500 (broad) | O-H stretch (carboxylic acid) |

| 1690 | C=O stretch (conjugated carboxylic acid) |

| 1640 | C=C stretch |

| 890 | =CH₂ bending (exocyclic methylene) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 316 | 100 | [M]⁺ |

| 301 | 45 | [M - CH₃]⁺ |

| 273 | 30 | [M - COOH]⁺ |

| 255 | 25 | [M - COOH - H₂O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300 MHz spectrometer. The spectral width is typically set to 0-10 ppm. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 75 MHz. The spectral width is typically set to 0-200 ppm. Chemical shifts are referenced to the carbon signals of CDCl₃ (δ 77.0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a spectrum obtained from a thin film evaporated on a salt plate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) ionization is typically used with an ionization energy of 70 eV.

-

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-500 Da.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

A Technical Guide to the Biological Activity of Hautriwaic Acid and the Quest for its Dehydro Derivatives

Introduction

Hautriwaic acid is a naturally occurring ent-clerodane diterpene isolated from various plant species, notably Dodonaea viscosa.[2][3][4][5] This compound has garnered significant scientific interest due to its potent anti-inflammatory and antinociceptive properties.[3][6][7] This technical guide provides an in-depth overview of the known biological activities of hautriwaic acid, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative Biological Activity Data

The biological activities of hautriwaic acid have been quantified in several studies. The following tables summarize the key findings.

Table 1: Anti-inflammatory Activity of Hautriwaic Acid

| Assay Type | Model | Compound/Extract | Dose | % Inhibition | Reference |

| Acute Topical Inflammation | TPA-induced mouse ear edema | Hautriwaic Acid | 0.25 mg/ear | 60.2% | [2][4] |

| Hautriwaic Acid | 0.5 mg/ear | 70.2% | [2][4] | ||

| Hautriwaic Acid | 1.0 mg/ear | 87.1% | [2][4] | ||

| D. viscosa Dichloromethane Extract | 3 mg/ear | 97.8% | [2][4] | ||

| Chronic Inflammation | TPA-induced mouse ear edema (multiple applications) | Hautriwaic Acid | 15 mg/kg | 64% | [2] |

| D. viscosa Dichloromethane Extract | 100 mg/kg | 71.8% | [2] | ||

| Monoarthritis | Kaolin/Carrageenan-induced in mice | Hautriwaic Acid | 5, 10, 20 mg/kg | Dose-dependent decrease in knee inflammation | [3] |

Note: TPA = 12-O-tetradecanoylphorbol-13-acetate

Table 2: Antinociceptive Activity of Hautriwaic Acid

| Assay Type | Model | Compound | Effect | Reference |

| Electrophysiology | Dorsal root ganglion (DRG) neurons | Hautriwaic Acid | Inhibition of tetrodotoxin-sensitive voltage-gated sodium channels | [6][7] |

| In vivo Pain Model | HIV-sensory neuropathy in rats | Hautriwaic Acid | Reversal of pain behaviors | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

TPA-Induced Mouse Ear Edema Assay (Acute Inflammation)

This protocol is adapted from studies evaluating the topical anti-inflammatory activity of hautriwaic acid.[4][8]

Objective: To assess the ability of a test compound to reduce acute inflammation induced by a phorbol ester.

Materials:

-

CD-1 mice (female, 25-30 g)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Hautriwaic acid

-

Indomethacin (positive control)

-

Acetone (vehicle)

-

6 mm biopsy punch

-

Analytical balance

Procedure:

-

Divide mice into treatment groups (n=8 per group): vehicle control, positive control (indomethacin), and test compound (hautriwaic acid at various doses).

-

Dissolve TPA in acetone to a concentration of 125 µg/mL.

-

Dissolve hautriwaic acid and indomethacin in acetone to the desired concentrations.

-

Induce inflammation by applying 20 µL of the TPA solution (2.5 µg) to the inner and outer surfaces of the right ear of each mouse.

-

Immediately after TPA application, topically apply 20 µL of the vehicle, indomethacin solution, or hautriwaic acid solution to the same ear.

-

Six hours after treatment, sacrifice the mice by cervical dislocation.

-

Using a 6 mm biopsy punch, take a circular section from both the treated (right) and untreated (left) ears.

-

Weigh the ear punches immediately.

-

Calculate the edema as the difference in weight between the right and left ear punches.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [ (ΔW_control - ΔW_treated) / ΔW_control ] x 100 where ΔW is the difference in weight between the treated and untreated ear punches.

Kaolin/Carrageenan-Induced Monoarthritis in Mice

This protocol is based on the study evaluating the antiarthritic effect of hautriwaic acid.[3]

Objective: To evaluate the effect of a test compound on joint inflammation in a monoarthritis model.

Materials:

-

Mice

-

Kaolin

-

Carrageenan

-

Hautriwaic acid

-

Methotrexate and Diclofenac (positive controls)

-

Saline solution

-

Plethysmometer or caliper

Procedure:

-

Induce monoarthritis by intra-articular injection of a kaolin/carrageenan suspension into the knee joint of the mice.

-

Divide the animals into treatment groups: negative control (vehicle), positive controls (methotrexate and diclofenac), and hautriwaic acid at different doses (e.g., 5, 10, 20 mg/kg).

-

Administer the treatments orally or via the desired route for a specified period (e.g., 10 days).

-

Measure the knee diameter or volume daily using a caliper or plethysmometer to assess inflammation.

-

At the end of the treatment period, sacrifice the animals and collect synovial fluid or tissue from the knee joint.

-

Analyze the collected samples for levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or other appropriate methods.

-

Compare the reduction in knee inflammation and cytokine levels between the treatment groups and the negative control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the known signaling pathway for hautriwaic acid's antinociceptive activity and a typical experimental workflow for its anti-inflammatory evaluation.

Diagram 1: Antinociceptive Mechanism of Hautriwaic Acid

References

- 1. Dehydrohautriwaic acid | 51905-84-1 [chemicalbook.com]

- 2. Anti-inflammatory activity of hautriwaic acid isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Hautriwaic Acid Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (-)-Hardwickiic Acid and Hautriwaic Acid Induce Antinociception via Blockade of Tetrodotoxin-Sensitive Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory Activity of Hautriwaic Acid Isolated from Dodonaea viscosa Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrohautriwaic Acid: A Technical Guide for Researchers

CAS Number: 51905-84-1

Chemical Formula: C₂₀H₂₆O₄

Molecular Weight: 330.42 g/mol

This technical guide provides an in-depth overview of Dehydrohautriwaic acid (CAS 51905-84-1), a clerodane diterpenoid of interest to researchers in drug discovery and development. This document summarizes its chemical properties, biological activities, and mechanism of action based on available scientific literature. For clarity, this guide will refer to the compound as Hautriwaic acid, a synonym frequently used in the cited literature that corresponds to the same chemical entity.

Chemical and Physical Properties

This compound is a natural product that has been isolated from various plant species, including Pulicaria salviifolia and Dodonaea viscosa.[1] It is a bicyclic diterpenoid characterized by a clerodane skeleton.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₄ | PubChem |

| Molecular Weight | 332.4 g/mol | PubChem |

| IUPAC Name | (4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | PubChem |

| CAS Number | 18411-75-1 (for Hautriwaic acid) | PubChem |

Biological Activities

Current research has primarily focused on the anti-inflammatory and antinociceptive properties of Hautriwaic acid.

Anti-inflammatory Activity

Hautriwaic acid has demonstrated significant anti-inflammatory effects in preclinical models.[1][2][3] In a widely used model of topical inflammation, the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, Hautriwaic acid exhibited dose-dependent inhibition of edema.[1][2][3]

| Dose (mg/ear) | Edema Inhibition (%) |

| 0.25 | 60.2 |

| 0.5 | 70.2 |

| 1.0 | 87.1 |

In this acute inflammation model, Hautriwaic acid showed a maximal effective response (Emax) of 97% and an effective dose 50 (ED₅₀) of 0.158 mg/ear.[3]

Furthermore, in a chronic inflammation model induced by multiple applications of TPA, Hautriwaic acid, at a dose of 15 mg/kg, reduced edema by 64%.[1][2] Its anti-inflammatory activity is suggested to be mediated, at least in part, by the modulation of pro-inflammatory and anti-inflammatory cytokines. In a model of kaolin/carrageenan-induced monoarthritis, treatment with Hautriwaic acid led to a decrease in the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10 in the affected joint.

Antinociceptive Activity

Hautriwaic acid has also been investigated for its pain-relieving effects and has shown promise in preclinical models of chronic pain.[4]

Mechanism of Action

The antinociceptive effects of Hautriwaic acid are attributed to its ability to block tetrodotoxin-sensitive (TTX-S) voltage-dependent sodium channels.[4] These channels are crucial for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. By inhibiting these channels, Hautriwaic acid reduces neuronal excitability, thereby dampening the transmission of pain signals.[4] Notably, the compound did not show activity at opioid receptors, indicating a distinct mechanism of action from opioid analgesics.[4]

Caption: Mechanism of Hautriwaic Acid in Pain Reduction.

Experimental Protocols

TPA-Induced Mouse Ear Edema (Acute Model)

-

Animal Model: CD-1 mice.

-

Inflammation Induction: Topical application of 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone to the inner and outer surfaces of the right ear.

-

Treatment: Hautriwaic acid, dissolved in an appropriate vehicle, is applied topically to the ear at specified doses (e.g., 0.25, 0.5, and 1.0 mg/ear) immediately after TPA application.

-

Assessment: After a set period (e.g., 4 hours), the thickness of both ears is measured using a micrometer. The degree of edema is calculated as the difference in thickness between the TPA-treated and the untreated ear. The percentage of edema inhibition is then determined by comparing the treated groups to the TPA-only control group.

Caption: Workflow for the TPA-induced acute inflammation model.

Inhibition of Voltage-Gated Sodium Channels in Dorsal Root Ganglion (DRG) Neurons

-

Cell Culture: Primary culture of dorsal root ganglion (DRG) neurons from rodents.

-

Electrophysiology: Whole-cell patch-clamp recordings are used to measure ionic currents across the neuronal membrane.

-

Protocol:

-

Neurons are held at a holding potential of -80 mV.

-

Voltage-gated sodium channels are activated by a depolarizing step to 0 mV.

-

Hautriwaic acid is perfused into the recording chamber at various concentrations.

-

The amplitude of the sodium current is measured before and after the application of the compound to determine the degree of inhibition.

-

Tetrodotoxin (TTX) is used to confirm the presence of TTX-sensitive sodium channels.

-

Conclusion

This compound (Hautriwaic acid) is a clerodane diterpenoid with well-documented anti-inflammatory and antinociceptive properties. Its mechanism of action in pain reduction involves the blockade of voltage-gated sodium channels in sensory neurons, presenting a promising avenue for the development of non-opioid analgesics. Further research is warranted to explore its full therapeutic potential and to investigate other potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory activity of hautriwaic acid isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (-)-Hardwickiic Acid and Hautriwaic Acid Induce Antinociception via Blockade of Tetrodotoxin-Sensitive Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrohautriwaic Acid: A Technical Overview of Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrohautriwaic acid, a naturally occurring diterpenoid, has been identified as a compound of interest with potential therapeutic applications. Isolated from sources such as Dodonaea viscosa and Brazilian propolis, preliminary research has demonstrated its bioactivity. This technical guide provides a concise overview of the current scientific knowledge regarding the therapeutic effects of this compound, with a primary focus on its documented anti-emetic properties. Due to the limited scope of existing research, this document also highlights areas where further investigation is warranted.

Introduction

This compound is a diterpenoid compound that has been isolated from the plant Dodonaea viscosa and as an active component in the water extract of Brazilian propolis.[1][2] While the full spectrum of its biological activity is not yet extensively studied, initial findings suggest potential therapeutic value. This document synthesizes the available data on this compound, presenting it in a structured format for researchers and professionals in drug development.

Documented Therapeutic Effects: Anti-Emetic Activity

The most well-documented therapeutic effect of this compound is its anti-emetic activity. A study involving the bioassay-guided fractionation of a water extract of Brazilian propolis identified this compound as one of the active compounds responsible for inhibiting emesis.[1][2]

Quantitative Data

The anti-emetic efficacy of this compound was evaluated in a copper sulfate-induced emesis model in young chicks. The following table summarizes the key quantitative finding.[1][2]

| Compound | Dose | Effect | Animal Model |

| This compound | 2 mg/kg | Significant inhibition of emetic action | Young chicks |

Experimental Protocol: Anti-Emetic Assay

The anti-emetic properties of this compound were determined through a bioassay-guided fractionation study.[1][2]

-

Source Material: Water extract of Brazilian propolis.

-

Extraction and Fractionation: The crude water extract was subjected to successive extractions and chromatographic techniques to isolate individual compounds.

-

Animal Model: Young chicks were used for the in vivo emesis model.

-

Induction of Emesis: Emesis was induced in the chicks through the administration of copper sulfate.[3][4][5][6]

-

Test Substance Administration: Isolated this compound was administered to the chicks prior to the induction of emesis.

-

Evaluation: The anti-emetic effect was quantified by observing and recording the frequency of retching in the chicks, which was then compared to a control group.

Potential Therapeutic Effects (Unconfirmed)

While robust experimental data is limited, this compound is commercially cataloged under categories that suggest other potential therapeutic activities. These include:

-

Antimicrobial activity

-

Anti-inflammatory and pain-relief properties

-

Anticancer activity

It is crucial to note that these potential effects are not yet substantiated by dedicated scientific studies with detailed experimental data for this compound itself. The antimicrobial claims may be inferred from the general properties of the source plant, Dodonaea viscosa, which contains this compound and has been shown to have extracts with activity against various bacteria. However, direct evidence attributing this activity to this compound is lacking.

Signaling Pathways and Mechanisms of Action

Currently, there is no available scientific literature detailing the specific signaling pathways or molecular mechanisms of action through which this compound exerts its anti-emetic or other potential therapeutic effects. This represents a significant knowledge gap and a key area for future research.

Visualizations

Experimental Workflow for Anti-Emetic Activity Assessment

Caption: Workflow for assessing the anti-emetic activity of this compound.

Conclusion and Future Directions

The current body of scientific evidence on the therapeutic effects of this compound is in its nascent stages. While a specific anti-emetic effect has been documented with quantitative data, the broader therapeutic potential remains largely unexplored. There is a clear need for further research to:

-

Elucidate the mechanisms of action and signaling pathways involved in its anti-emetic effect.

-

Conduct comprehensive studies to confirm and quantify its potential antimicrobial, anti-inflammatory, and anticancer properties.

-

Perform toxicological studies to establish its safety profile.

For drug development professionals, this compound represents a lead compound of natural origin that warrants further investigation to unlock its full therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiemetic Effect of Fruit Extracts of Trapa bispinosa Roxb. in Chick Emesis Model | Journal of Pharmaceutical Research International [journaljpri.com]

- 5. Modulatory effects of phytol on the antiemetic property of domperidone, possibly through the D2 receptor interaction pathway: in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

Dehydrohautriwaic Acid: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrohautriwaic acid (CAS No. 51905-84-1) is a complex organic molecule with the chemical formula C₂₀H₂₆O₄. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical parameters that influence a drug's formulation, bioavailability, and shelf-life. This technical guide provides a summary of the currently available information on the solubility and stability of this compound and outlines comprehensive, generalized protocols for its systematic evaluation. Given the limited specific data in the public domain for this particular molecule, the experimental methodologies described are based on established industry standards, including the International Council for Harmonisation (ICH) guidelines, and are intended to serve as a robust framework for the characterization of this compound or other novel chemical entities with sparse preliminary data.

Data Presentation

The available data on the solubility and stability of this compound is largely qualitative. The following tables summarize the information collated from various supplier data sheets.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | No data available | - |

| DMSO | Soluble | A stock solution of 10 mM in DMSO is commercially available. |

| Chloroform | Soluble | - |

| Dichloromethane | Soluble | - |

| Ethyl Acetate | Soluble | - |

| Acetone | Soluble | - |

For enhanced solubility, warming the sample at 37°C and sonication in an ultrasonic bath have been suggested.

Table 2: Stability Profile of this compound

| Parameter | Observation | Source |

| Storage Stability | Stable under recommended storage conditions. Stock solutions can be stored at -20°C for several months. | Product Data Sheet |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | Safety Data Sheet |

| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | Safety Data Sheet |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical practices and can be adapted as needed.

Protocol 1: Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and non-aqueous solvents.

Materials and Equipment:

-

This compound (solid form)

-

Calibrated analytical balance

-

Scintillation vials or screw-capped tubes

-

Orbital shaker with temperature control

-

pH meter

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument

-

Solvents: Purified water, phosphate-buffered saline (PBS) at various pH levels (e.g., 4.5, 6.8, 7.4), 0.1 M HCl, 0.1 M NaOH, and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. The time required for equilibration should be established by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration of the dissolved compound remains constant.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solids settle.

-

Centrifuge the samples at a high speed to pellet the remaining solid material.

-

-

Quantification:

-

Carefully withdraw an aliquot from the supernatant of each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

For aqueous solutions, report the pH of the saturated solution.

-

Protocol 2: Forced Degradation (Stability) Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions as outlined in ICH guideline Q1A(R2)[1][2][3][4]. This helps in identifying potential degradation products and pathways.

Materials and Equipment:

-

This compound

-

Stress agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS or other stability-indicating analytical equipment

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol)[5]. This stock solution will be subjected to the following stress conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.

-

Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days), with samples taken at intermediate time points[6].

-

Neutralize the samples with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.

-

Store under the same conditions as the acid hydrolysis study.

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store the solution at room temperature for a specified period, protected from light[6].

-

-

Thermal Degradation:

-

Store the solid this compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C)[6].

-

Also, subject a solution of the compound to thermal stress.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[1][2].

-

A control sample should be kept in the dark under the same temperature conditions.

-

Sample Analysis:

-

All stressed samples should be analyzed using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

-

Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting degradants.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Mandatory Visualization

The following diagram illustrates a general workflow for assessing the solubility and stability of a new chemical entity like this compound.

Caption: General experimental workflow for solubility and stability assessment.

Conclusion

The successful development of this compound as a potential therapeutic agent is contingent on a comprehensive understanding of its fundamental chemical and physical properties. While current publicly available information on its solubility and stability is limited, this guide provides a framework for generating the necessary data. The outlined protocols for solubility determination and forced degradation studies are based on widely accepted scientific principles and regulatory guidelines. By systematically applying these methodologies, researchers can establish a robust physicochemical profile for this compound, enabling informed decisions in formulation development, analytical method design, and the prediction of its in-vivo behavior. This foundational knowledge is indispensable for advancing the compound through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dehydrohautriwaic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrohautriwaic acid is a clerodane diterpenoid that has garnered interest within the scientific community due to its potential biological activities. This document provides detailed protocols for its extraction from natural sources, primarily focusing on the plant Dodonaea viscosa, followed by purification procedures to obtain the compound in a highly purified form suitable for research and drug development purposes. The methodologies outlined are based on established phytochemical isolation techniques for related diterpenoids.

Data Presentation

The following table summarizes typical yields and purity that can be expected at different stages of the extraction and purification process. These values are estimates based on the isolation of similar compounds and may vary depending on the plant material and specific experimental conditions.

| Stage | Method | Key Parameters | Typical Yield (%) | Purity (%) |

| Crude Extraction | Maceration or Soxhlet | Methanol or Dichloromethane as solvent | 5 - 15% of dry plant weight | 1 - 5% |

| Solvent Partitioning | Liquid-Liquid Extraction | Ethyl Acetate vs. Water | 30 - 50% of crude extract | 5 - 15% |

| Column Chromatography | Silica Gel Chromatography | Gradient elution (Hexane:Ethyl Acetate) | 5 - 10% of partitioned extract | 60 - 80% |

| Recrystallization | Solvent Crystallization | Dichloromethane/Acetone mixture | > 70% of chromatographed fraction | > 95% |

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect fresh aerial parts (leaves and stems) of Dodonaea viscosa. Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days or until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Crude this compound

This protocol describes a standard maceration technique. Soxhlet extraction can also be employed for higher efficiency.

-

Maceration:

-

Place 1 kg of the powdered plant material in a large glass container.

-

Add 5 L of methanol (or dichloromethane) to fully immerse the powder.

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

-

Filtration:

-

Filter the mixture through a muslin cloth followed by Whatman No. 1 filter paper to separate the extract from the plant residue.

-

-

Concentration:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

-

Yield Calculation:

-

Weigh the crude extract and calculate the percentage yield relative to the initial dry plant material.

-

Purification of this compound

This multi-step process involves solvent partitioning followed by chromatographic separation and recrystallization.

3.1. Solvent Partitioning

-

Suspension: Suspend the crude methanolic extract (e.g., 100 g) in 500 mL of distilled water.

-

Extraction:

-

Transfer the suspension to a separatory funnel and extract three times with an equal volume of ethyl acetate (3 x 500 mL).

-

For each extraction, shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

-

-

Pooling and Concentration:

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate soluble fraction, which will be enriched with diterpenoids.

-

3.2. Silica Gel Column Chromatography

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane and carefully pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

-

Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

-

Sample Loading:

-

Dissolve the dried ethyl acetate fraction (e.g., 20 g) in a minimal amount of dichloromethane.

-

Adsorb this solution onto a small amount of silica gel (e.g., 40 g) and dry it completely.

-

Carefully load the dried sample onto the top of the packed column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate.

-

Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 70:30, 50:50 v/v).

-

-

Fraction Collection:

-

Collect fractions of approximately 20-30 mL.

-

-

Monitoring:

-

Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, with a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v).

-

Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

-

Pool the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent spectroscopic analysis).

-

3.3. Recrystallization

-

Dissolution: Dissolve the pooled and concentrated fractions containing this compound in a minimal amount of a dichloromethane and acetone mixture (e.g., 7:3 v/v) with gentle warming.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by refrigeration at 4°C overnight to facilitate the formation of crystals.

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold n-hexane to remove any remaining impurities.

-

Dry the purified crystals in a desiccator under vacuum.

-

Visualization of Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Application Notes and Protocols for the Quantification of Dehydrohautriwaic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrohautriwaic acid is a diterpenoid of scientific interest, belonging to a large and structurally diverse class of natural products. The quantification of this compound in various matrices, such as plant extracts, biological fluids, or pharmaceutical formulations, is essential for research and development purposes, including pharmacokinetic studies, quality control, and mechanism of action investigations. Due to the limited availability of specific validated analytical methods for this compound, this document provides a comprehensive guide to developing and implementing a robust quantitative method. The protocols described herein are based on established analytical techniques for structurally similar diterpenoid acids and provide a strong foundation for method development and validation.

The primary analytical approaches for the quantification of diterpenoids are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Charged Aerosol Detection (CAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially for complex matrices.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that should be established during method validation for the quantification of this compound. The values presented are representative of what can be expected for the analysis of diterpenoid acids and should be determined experimentally for the specific method developed.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity (r²) | > 0.998 | > 0.999 |

| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 pg/mL[1] |

| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 pg/mL |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |

| Precision (% RSD) | < 5% | < 10% |

| Intra-day Precision (% RSD) | < 3% | < 8% |

| Inter-day Precision (% RSD) | < 5% | < 12% |

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction from Plant Material

This protocol outlines a general procedure for the extraction of this compound from a solid matrix like dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol in water.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Place the tube on a shaker and extract for 1 hour at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC or LC-MS/MS analysis.

HPLC-UV Method for Quantification

This protocol provides a starting point for developing an HPLC-UV method. Optimization of the mobile phase composition and gradient may be necessary to achieve optimal separation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (glacial, analytical grade)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 50% B

-

5-20 min: 50-90% B

-

20-25 min: 90% B

-

25-30 min: 50% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm and 240 nm[2]

-

Injection Volume: 10 µL

Calibration:

-

Prepare a stock solution of this compound of known concentration in methanol.

-

Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

LC-MS/MS Method for Quantification

This protocol describes a highly sensitive and selective LC-MS/MS method, which is ideal for complex matrices and low concentrations.

Instrumentation:

-

Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate (LC-MS grade)

Chromatographic Conditions:

-

Mobile Phase A: 5 mM Ammonium formate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: (to be optimized, a starting point could be similar to the HPLC-UV method but with a faster gradient)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative ion mode[1]

-

Multiple Reaction Monitoring (MRM):

-

The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (C₂₀H₂₆O₄, MW: 330.42), which is m/z 329.4.

-

Product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan.

-

-

Source Parameters (to be optimized):

-

Capillary voltage

-

Source temperature

-

Gas flows (nebulizer, heater, and collision gas)

-

Calibration:

-

Prepare calibration standards as described for the HPLC-UV method, but at a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used) versus concentration.

Visualizations

Caption: General experimental workflow for the quantification of this compound.

Caption: Logical flow for analytical method development and validation.

References

- 1. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dehydroabietic Acid in In Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroabietic acid (DAA), a natural abietane diterpene found in species such as Pinus and Abies, has garnered significant interest in oncological research. Emerging studies have highlighted its potential as an anticancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.[1][2][3][4] These application notes provide a comprehensive guide for the utilization of Dehydroabietic acid in in vitro cytotoxicity assays, detailing experimental protocols and summarizing key findings to facilitate further research and drug development endeavors.

Data Presentation

The cytotoxic effects of Dehydroabietic acid and its derivatives have been evaluated across multiple cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative overview of its potency.

Table 1: Cytotoxicity of Dehydroabietic Acid (DAA) and its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 / GI50 (µM) | Reference |

| Dehydroabietic acid (DAA) | AGS (gastric cancer) | WST-8 | 48 | 85 | [1][5] |

| Dehydroabietic acid (DAA) | MKN-28 (gastric cancer) | WST-8 | 48 | Not specified, dose-dependent decrease | [1] |

| Dehydroabietic acid (DAA) | YCC-2 (gastric cancer) | WST-8 | 48 | Not specified, dose-dependent decrease | [1] |

| Dehydroabietic acid (DAA) | SNU-216 (gastric cancer) | WST-8 | 48 | Not specified, dose-dependent decrease | [1] |

| Dehydroabietic acid (DAA) | SNU-601 (gastric cancer) | WST-8 | 48 | Not specified, dose-dependent decrease | [1] |

| Dehydroabietic acid (DAA) | SNU-668 (gastric cancer) | WST-8 | 48 | Not specified, dose-dependent decrease | [1] |

| Dehydroabietic acid derivative (QC4) | SGC-7901 (gastric cancer) | CCK-8 | Not specified | Dose- and time-dependent inhibition | [6] |

| Dehydroabietic acid derivative (QC4) | MGC80-3 (gastric cancer) | CCK-8 | Not specified | Dose- and time-dependent inhibition | [6] |

| Dehydroabietic acid derivative (9n) | HeLa (cervical cancer) | Not specified | Not specified | 6.58 ± 1.11 | [7] |

| Dehydroabietic acid derivative (9n) | SK-OV-3 (ovarian cancer) | Not specified | Not specified | Potent cytotoxicity | [7] |

| Dehydroabietic acid derivative (9n) | MGC-803 (gastric cancer) | Not specified | Not specified | Potent cytotoxicity | [7] |

| Dehydroabietic acid amides (10-19) | AGS (gastric cancer) | Not specified | Not specified | 200 to >1000 | [4] |

| Dehydroabietic acid amides (10-19) | MRC-5 (fibroblasts) | Not specified | Not specified | >1000 | [4] |

Experimental Protocols

Detailed methodologies for key experiments to assess the in vitro cytotoxicity of Dehydroabietic acid are provided below.

Protocol 1: Cell Viability Assay (WST-8/CCK-8/MTT)

This protocol outlines a colorimetric assay to quantify the cytotoxic effects of Dehydroabietic acid on cancer cells.

Materials:

-

Dehydroabietic acid (DAA)

-

Selected cancer cell lines (e.g., AGS, HeLa)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

WST-8, CCK-8, or MTT reagent

-

Dimethyl sulfoxide (DMSO) for MTT assay

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Treatment: Prepare serial dilutions of DAA in the cell culture medium. Remove the existing medium and add 100 µL of the DAA dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).[8]

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[8]

-

Reagent Addition:

-

For WST-8/CCK-8: Add 10 µL of the reagent to each well and incubate for 1-4 hours.

-

For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.[8]

-

-

Solubilization (for MTT): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8/CCK-8, 570 nm for MTT) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in DAA-treated cells.

Materials:

-

DAA-treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after DAA treatment and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 500 µL of binding buffer.[7]

-

Staining: Add 5 µL of Annexin V-FITC to the cell suspension and mix gently. Then, add 5 µL of PI.[7]

-

Incubation: Incubate the cells for 20 minutes in the dark at room temperature.[7]

-

Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of Propidium Iodide (PI) staining to analyze the effect of DAA on the cell cycle distribution.

Materials:

-

DAA-treated and control cells

-

Cold 70% Ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after DAA treatment.

-

Fixation: Resuspend the cells in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least two hours.[9]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.[9]

-

Staining: Resuspend the cell pellet in a staining buffer containing PI and RNase A.[9]

-

Incubation: Incubate the cells in the dark overnight at 4°C.[9]

-

Analysis: Acquire data on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following DAA treatment.

Materials:

-

DAA-treated and control cell lysates

-

Protein lysis buffer

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-survivin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Chemiluminescence detection reagents

Procedure:

-

Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[11]

-

Transfer: Transfer the separated proteins onto a nitrocellulose or PVDF membrane.[11]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.[11]

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for in vitro cytotoxicity assessment of Dehydroabietic acid.

Caption: Mitochondria-mediated apoptosis pathway induced by Dehydroabietic acid.

Caption: Inhibition of the Survivin anti-apoptotic pathway by Dehydroabietic acid.

Mechanism of Action

Dehydroabietic acid exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.[1][4]

Apoptosis Induction: DAA promotes apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[4]

Furthermore, DAA has been identified as a novel inhibitor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2][3] By reducing the expression of survivin, DAA relieves the inhibition of caspases, thereby promoting apoptosis.[1][2][3]